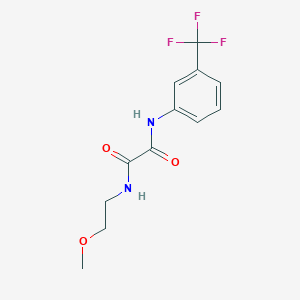
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperazines. TFMPP has been used in scientific research for its potential therapeutic properties and as a tool to study the central nervous system.
科学研究应用
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been studied for its potential therapeutic properties in the treatment of anxiety, depression, and other mental disorders. It has also been used as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to bind to and activate serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
作用机制
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide acts as an agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of various signaling pathways. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has also been shown to inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in mood, perception, and behavior. N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has been shown to produce both stimulant and hallucinogenic effects, similar to other drugs in the piperazine family.
实验室实验的优点和局限性
One advantage of using N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide in lab experiments is its relatively low cost and availability. It has also been shown to produce consistent and reproducible effects in animal models. However, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has limitations in terms of its specificity and selectivity for serotonin and dopamine receptors. It can also produce unwanted side effects, such as hyperthermia and seizures, at high doses.
未来方向
There are several future directions for research on N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. One area of interest is its potential therapeutic properties in the treatment of mental disorders, particularly anxiety and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its use as a tool to study the central nervous system, particularly in the areas of serotonin and dopamine neurotransmission. Future studies could focus on developing more selective and specific compounds that target these receptors. Overall, N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has the potential to be a valuable tool in scientific research and the development of new therapeutics.
合成方法
N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can be synthesized through a multistep process involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with 2-methoxyethylamine to form N1-(2-methoxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. The final product can be purified through recrystallization or column chromatography.
属性
IUPAC Name |
N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-6-5-16-10(18)11(19)17-9-4-2-3-8(7-9)12(13,14)15/h2-4,7H,5-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTRCEHDOQAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-Bromophenyl)-2-[(5Z)-5-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B7693061.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)

![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)



![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)